N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 6-position with a 4-fluorobenzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain. This structure combines a heterocyclic scaffold with aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEZUWBTZZLFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that this compound may interact with various biochemical pathways related to its potential targets.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Compound 872995-30-7 ()
- Structure : Substituted at the 6-position with a 3-(trifluoromethyl)benzylthio group and at the 3-position with a 4-methylbenzamide ethyl chain .
- Implications : The electron-withdrawing CF₃ group may alter binding interactions in hydrophobic pockets compared to the fluorine atom .
TPA023 ()
- Structure : Features a tert-butyl group , 2-ethyltriazolylmethoxy , and 2-fluorophenyl substituents.
- Key Differences : The tert-butyl group enhances steric bulk, which may improve receptor selectivity (e.g., GABA α2/α3 subtypes). The absence of a benzamide chain distinguishes its pharmacokinetic profile.
- Biological Activity: A non-sedating anxiolytic with α2/α3-subtype selectivity, demonstrating the importance of substituent-driven receptor specificity .
L838417 ()
- Structure : Contains 7-tert-butyl , 2,5-difluorophenyl , and triazolylmethoxy groups.
- The triazolylmethoxy group may enhance solubility compared to thioether linkages .
Analogs with Varied Heterocyclic Cores
Compounds 10–15 ()
- Structure: 1,2,4-triazole derivatives with phenyl/4-fluorophenyl ethanone substituents.
- IR data confirm the thione tautomer predominates, which may influence redox properties compared to the target compound’s thioether .
Example 53 ()
- Structure : Pyrazolo[3,4-d]pyrimidine core with fluoro substituents and isopropylbenzamide .
- Key Differences : The pyrimidine core offers different hydrogen-bonding capabilities. The isopropyl group in the benzamide chain may increase steric hindrance, affecting target engagement .
Substituent-Driven Functional Comparisons
| Substituent Type | Target Compound | Analog (Example) | Impact on Properties |
|---|---|---|---|
| Aromatic Thioether | 4-fluorobenzylthio | 3-(trifluoromethyl)benzylthio | ↑ Lipophilicity, ↓ metabolic stability (CF₃) |
| Benzamide Chain | 4-methylbenzamide | 2-fluoro-N-isopropylbenzamide | ↑ Steric bulk (isopropyl) alters binding |
| Core Heterocycle | [1,2,4]triazolo[4,3-b]pyridazine | Pyrazolo[3,4-d]pyrimidine | Alters π-stacking and solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
